![molecular formula C16H16ClNO2 B2709545 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide CAS No. 1397219-80-5](/img/structure/B2709545.png)
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CPNAA, and it has been found to have a variety of interesting properties that make it useful in a number of different research contexts.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide involves its ability to inhibit the activity of the enzyme MAGL. This inhibition leads to an increase in the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide are still being studied, but early research suggests that this compound may have a number of interesting effects on the body. For example, it has been found to have analgesic properties, and it may also have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide in lab experiments is its potency as an inhibitor of MAGL. This makes it a useful tool for studying the role of this enzyme in the body. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide. Some possible areas of interest include further studies of its effects on pain and inflammation, as well as investigations into its potential as a treatment for certain diseases. Additionally, there may be opportunities to develop new compounds based on the structure of CPNAA that could have even more potent effects on the body.
Synthesis Methods
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is a complex process that involves several steps. The first step involves the reaction of 5-hydroxynaphthalene-1-carboxylic acid with thionyl chloride to form 5-chloronaphthalene-1-carbonyl chloride. This intermediate is then reacted with cyclopropylmethylamine to form the corresponding amide. The final step involves the chlorination of the amide using thionyl chloride to form the desired product.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide has been found to have a number of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of certain enzymes in the body. Specifically, CPNAA has been found to be a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of endocannabinoids.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-9-16(20)18(10-11-7-8-11)14-5-1-4-13-12(14)3-2-6-15(13)19/h1-6,11,19H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQLUGZUWNTICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416947 |
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